molecular formula C13H12N2O2 B1297849 N-benzyl-2-nitroaniline CAS No. 5729-06-6

N-benzyl-2-nitroaniline

Cat. No. B1297849
CAS RN: 5729-06-6
M. Wt: 228.25 g/mol
InChI Key: LAOUKNRSKBRAMQ-UHFFFAOYSA-N
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Description

N-benzyl-2-nitroaniline is a chemical compound that serves as an intermediate in the synthesis of various nitrogenous heterocycles and has been studied for its potential applications in nonlinear optical materials due to its electronic structure and molecular conformation. The compound is characterized by the presence of a benzyl group attached to the nitrogen atom of 2-nitroaniline, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of derivatives of N-benzyl-2-nitroaniline has been explored through various methods. A versatile method for the synthesis of benzimidazoles from o-nitroanilines and aldehydes via a reductive cyclization has been reported, which could potentially be applied to N-benzyl-2-nitroaniline derivatives . Additionally, N-benzyl-2-nitrobenzenesulfonamides have been shown to undergo base-mediated intramolecular arylation to yield benzhydrylamines, which are precursors to nitrogenous heterocycles . Furthermore, a cobalt- or iron-catalyzed redox condensation of 2-nitroanilines with benzylamines has been developed to prepare 2-aryl benzimidazoles, a method that could be extended to N-benzyl-2-nitroaniline .

Molecular Structure Analysis

The molecular structure and electronic configurations of N-benzylideneaniline derivatives, which are closely related to N-benzyl-2-nitroaniline, have been investigated using electronic absorption spectroscopy and computational methods. These studies have revealed that the presence of nitro groups can lead to twisted molecular conformations . Additionally, the crystal structure of N-substituted 4-nitroanilines, including N-benzyl derivatives, has been determined, providing insights into the molecular arrangement that contributes to their physical and optical properties .

Chemical Reactions Analysis

N-benzyl-2-nitroaniline and its derivatives participate in various chemical reactions that lead to the formation of heterocyclic compounds. For instance, the cyclization of N-acetylated derivatives of N-benzyl-o-nitroaniline has been shown to produce 2-aryl-1-hydroxybenzimidazoles . The reactivity of N-benzylidene-o-nitroaniline with nucleophiles has also been studied, demonstrating the formation of products through addition to the CN group .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl-2-nitroaniline derivatives are influenced by their molecular structure. For example, N-substituted derivatives of 4-nitroaniline have been synthesized and examined for their second harmonic generation (SHG) activity, which is a measure of their nonlinear optical properties. Among these derivatives, N-benzyl-MNA exhibited the highest SH activity, indicating the potential of N-benzyl-2-nitroaniline derivatives in the development of nonlinear optical materials . The electronic structures of these compounds have been further elucidated through photoelectron spectroscopy, which provides information on the energy levels and conformational preferences of the molecules .

Scientific Research Applications

Nonlinear Optical Properties

N-Benzyl-2-Nitroaniline (N-benzyl-2-methyl-4-nitroaniline, BNA) has been extensively studied for its nonlinear optical properties. Research by Kalaivanan and Srinivasan (2017) demonstrated the synthesis and growth of BNA crystals, highlighting their significant nonlinear optical potential. The study showed that BNA's second harmonic generation (SHG) efficiency was twice that of the inorganic standard KDP, indicating its potential in optical applications (Kalaivanan & Srinivasan, 2017). Similarly, Hashimoto et al. (1997) synthesized various N-substituted derivatives of 4-nitroaniline, including N-benzyl-MNA, which exhibited high SH activity, thermostability, and phase-matching ability, underscoring the material's suitability for practical use in nonlinear optics (Hashimoto et al., 1997).

Synthesis of Benzimidazoles

The compound has also been involved in the synthesis of benzimidazoles. Machin et al. (1976) discussed the cyclization of N-acetylated derivatives of N-benzyl-o-nitroaniline, leading to the formation of 2-aryl-1-hydroxybenzimidazoles, suggesting its role in the creation of complex organic structures (Machin et al., 1976). Gardiner et al. (1995) further explored this area by reacting substituted 2-nitroanilines with benzylic and other halides in a cascade process involving alkylation-cyclization-O-alkylation, forming benzimidazoles (Gardiner et al., 1995).

Spectroscopic Studies and Terahertz Radiation

Kuroyanagi et al. (2006) measured the refractive index and absorption coefficient of BNA in the terahertz frequency regime, revealing resonances in specific directions and suggesting its potential in terahertz applications (Kuroyanagi et al., 2006). Thirupugalmani et al. (2017) reported on the influence of polar solvents on the growth of BNA crystals and their efficiency in terahertz generation, further emphasizing the material's relevance in this field (Thirupugalmani et al., 2017).

Safety And Hazards

N-Benzyl-2-nitroaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid inhalation of vapour or mist and to keep away from sources of ignition .

Future Directions

N-Benzyl-2-nitroaniline has a promising application to the fields of LC devices and displays . Its solubility and crystal structure make it an excellent solvent for the low-temperature solution growth method used to create single crystals .

properties

IUPAC Name

N-benzyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-15(17)13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOUKNRSKBRAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334736
Record name N-benzyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-nitroaniline

CAS RN

5729-06-6
Record name N-benzyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared in accordance with the general method of Example 195(A), from phenylmethanamine (3.51 g, 32.78 mmol) and 1-fluoro-2-nitrobenzene (4.40 g, 31.22 mmol). 6.65 g of N-benzyl-2-nitrobenzenamine (Yield: 93%) was obtained as an orange crystalline solid which was used without further purification.
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Reaction of 2-chloronitrobenzene (10 g, 63 mmole), benzylamine (40 g, 380 mmole) and ammonium acetate (4.6 g) substantially as described in 1C above produced 14 g (98%) of title compound as orange crystals: mp 65°-67°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
[Compound]
Name
1C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods III

Procedure details

Benzylamine, (3.1 ml, 28 mmol) was added to 2-fluoronitrobenzene (3 ml, 28.5 mmol) in 20 ml dry THF and the reaction stirred overnight. The crude was diluted with ethyl acetate and washed with said. Bicarbonate and then purified by silica gel chromotography eluting with 10-50% Ethyl acetate in hexanes.
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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